5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the condensation of 1,3-diphenyl-4-formylpyrazole with 3-hexyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a cytotoxic agent against cancer cell lines, particularly human breast cancer cells (MCF-7).
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Molecular modeling studies have shown that it can bind to specific proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone .
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones .
Uniqueness
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-hexyl-2-thioxothiazolidin-4-one stands out due to its unique combination of a pyrazole ring, a thiazolidinone ring, and a thioxo group. This combination provides a versatile scaffold for the development of new compounds with diverse biological activities. Its potential cytotoxic activity against cancer cells further highlights its significance in medicinal chemistry .
Properties
CAS No. |
307953-10-2 |
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Molecular Formula |
C25H25N3OS2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3OS2/c1-2-3-4-11-16-27-24(29)22(31-25(27)30)17-20-18-28(21-14-9-6-10-15-21)26-23(20)19-12-7-5-8-13-19/h5-10,12-15,17-18H,2-4,11,16H2,1H3/b22-17- |
InChI Key |
GDWVFUBUKLCCAI-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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